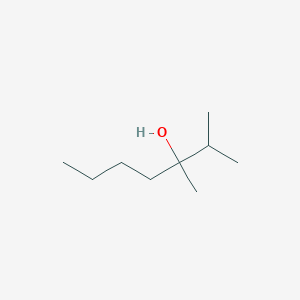

2,3-Dimethyl-3-heptanol

描述

Contextualization of Tertiary Alcohol Research within Organic Chemistry

Tertiary alcohols are organic molecules where the carbon atom bonded to the hydroxyl (-OH) group is also bonded to three other carbon atoms. masterorganicchemistry.com This structural feature distinguishes them from primary and secondary alcohols. masterorganicchemistry.com The synthesis of tertiary alcohols is a significant area of research in organic chemistry because these structures are found in many natural products and pharmaceutically active compounds. chinesechemsoc.org

The creation of tertiary alcohols, especially those with adjacent stereocenters (chiral centers), presents a considerable challenge for synthetic chemists. chinesechemsoc.org The steric hindrance around the central carbon atom can make it difficult for reagents to access and react, requiring specific and often complex synthetic strategies. chinesechemsoc.org The Grignard reaction is a classic and widely used method for synthesizing tertiary alcohols by reacting a Grignard reagent with a ketone. smolecule.comadichemistry.comlibretexts.org Other methods include the use of organolithium reagents and catalytic additions to carbonyl compounds. sioc-journal.cn Research continues to focus on developing new, more efficient, and stereoselective methods for the synthesis of these complex molecules. chinesechemsoc.orgacs.org

Rationale for Focused Investigation on 2,3-Dimethyl-3-heptanol

The focused investigation of this compound stems from its utility as a model compound for studying the properties and reactions of sterically hindered tertiary alcohols. Its branched structure provides a platform to explore the effects of steric bulk on reactivity.

Furthermore, this compound serves as an intermediate in the synthesis of more complex molecules. ontosight.ai It is also used as a high-quality reference standard for analytical method development and validation in quality control applications. aquigenbio.com The study of its properties and synthesis contributes to the broader understanding of alcohol chemistry, which has applications in various fields, including the production of fine chemicals.

Historical Perspectives in this compound Synthesis and Characterization

Synthesis Methods:

A primary and historically significant method for the synthesis of this compound is the Grignard reaction . smolecule.com This involves the reaction of a suitable Grignard reagent with a ketone. For this compound, this can be achieved by reacting methylmagnesium bromide with 2,3-dimethyl-3-heptanone. smolecule.com The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ketone, followed by hydrolysis to yield the tertiary alcohol. smolecule.com

Another common method for the synthesis of alcohols is the reduction of ketones . smolecule.com In the case of this compound, this would involve the reduction of 2,3-dimethyl-3-heptanone using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com For industrial-scale production, catalytic hydrogenation of the corresponding ketone is often preferred due to its efficiency. smolecule.com This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.

Characterization:

The characterization of this compound involves the determination of its physical and chemical properties. Spectroscopic methods such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are crucial for confirming its structure. nist.gov The IR spectrum would show a characteristic O-H stretching band for the alcohol group, and the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C9H20O nih.gov |

| Molecular Weight | 144.25 g/mol nih.gov |

| IUPAC Name | 2,3-dimethylheptan-3-ol nih.gov |

| CAS Number | 19549-71-4 nih.gov |

| Boiling Point | 446.15 ± 4.00 K chemeo.com |

| logP (Octanol/Water Partition Coefficient) | 2.584 chemeo.com |

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-9(4,10)8(2)3/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEGVNXCNNWVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941319 | |

| Record name | 2,3-Dimethylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-71-4 | |

| Record name | 2,3-Dimethyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-3-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,3 Dimethyl 3 Heptanol

Advanced Synthetic Routes to 2,3-Dimethyl-3-heptanol

Grignard Reaction-Based Synthesis: Mechanistic Insights and Optimization Strategies

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for forming carbon-carbon bonds and accessing a wide array of alcohols from carbonyl compounds. fiveable.meacs.org The synthesis of this compound via this route involves the reaction of a suitable Grignard reagent with a ketone precursor. masterorganicchemistry.com

The synthesis of this compound using a Grignard reaction typically involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with 3-heptanone (B90015). smolecule.comutexas.edu The Grignard reagent is prepared by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). fiveable.menumberanalytics.com The solvent plays a crucial role in stabilizing the Grignard reagent through coordination. numberanalytics.com

The mechanism of the Grignard reaction with a ketone involves the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of the ketone. numberanalytics.compressbooks.pub This attack forms a tetrahedral alkoxide intermediate. numberanalytics.com Subsequent hydrolysis of this intermediate in an acidic workup step protonates the alkoxide to yield the final tertiary alcohol product. libretexts.org

The general reaction scheme is as follows:

Formation of Grignard Reagent: CH₃Br + Mg → CH₃MgBr (in dry ether)

Reaction with Ketone: CH₃MgBr + 3-heptanone → Magnesium alkoxide intermediate

Hydrolysis: Magnesium alkoxide intermediate + H₃O⁺ → this compound + Mg(OH)Br

The reactivity of Grignard reagents is influenced by the halide, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. numberanalytics.com

When a Grignard reagent adds to a prochiral ketone, a new stereocenter can be created. wikipedia.org In the case of the synthesis of this compound from an achiral ketone like 3-heptanone and an achiral Grignard reagent, the product formed is a racemic mixture of enantiomers. leah4sci.com This is because the sp²-hybridized carbonyl carbon is planar, allowing the Grignard reagent to attack from either face with equal probability, leading to both (R) and (S) enantiomers. leah4sci.com

For the synthesis of chiral tertiary alcohols, asymmetric Grignard additions can be achieved by using chiral ligands that coordinate to the magnesium atom, thereby directing the nucleophilic attack to one face of the carbonyl group over the other. nih.gov This approach allows for the modular construction of complex chiral molecules. nih.gov The stereochemical outcome of Grignard additions to prochiral ketones can often be predicted using models like Cram's Rule or the Felkin-Anh model. wikipedia.org

The success of a Grignard reaction is highly dependent on the reaction conditions. One of the most critical factors is the strict exclusion of water and other protic solvents. wikipedia.orgbeyondbenign.org Grignard reagents are strong bases and will react with any source of protons, such as water, alcohols, or carboxylic acids, which would quench the reagent and reduce the yield of the desired alcohol. wikipedia.orgquora.com Therefore, all glassware must be dried, and anhydrous solvents must be used. fiveable.mequora.com

Prolonged reaction times can be necessary, especially when steric hindrance is a factor. In the synthesis of this compound, the presence of alkyl groups near the reaction center can slow down the nucleophilic attack, requiring longer reaction times to achieve a good yield. Temperature control is also important; while the formation of the Grignard reagent can be exothermic, the addition to the ketone is often carried out at lower temperatures to control the reaction rate and minimize side reactions. numberanalytics.comresearchgate.net Optimizing reaction time and temperature is crucial for maximizing yield and selectivity. numberanalytics.com

Table 1: Grignard Reaction Parameters for Tertiary Alcohol Synthesis

| Parameter | Condition/Reagent | Purpose/Effect |

|---|---|---|

| Grignard Reagent | e.g., Methylmagnesium bromide | Provides the nucleophilic alkyl group for C-C bond formation. |

| Ketone Precursor | e.g., 3-Heptanone | Provides the electrophilic carbonyl carbon. |

| Solvent | Anhydrous Diethyl ether or THF | Stabilizes the Grignard reagent and serves as the reaction medium. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction of the Grignard reagent with atmospheric moisture. |

| Temperature | 0°C to reflux | Controls reaction rate and minimizes side reactions. |

| Reaction Time | Varies (can be prolonged) | Ensures complete reaction, especially with sterically hindered substrates. |

| Workup | Acidic (e.g., dilute HCl, NH₄Cl) | Protonates the intermediate alkoxide to form the alcohol. |

Catalytic Hydrogenation of 2,3-Dimethyl-3-heptanone: Industrial and Scalable Approaches

For large-scale industrial production, catalytic hydrogenation of the corresponding ketone, 2,3-dimethyl-3-heptanone, presents a viable and efficient alternative to the Grignard synthesis. This method involves the reduction of the ketone using hydrogen gas in the presence of a metal catalyst.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. masterorganicchemistry.com In the context of producing this compound, a solid catalyst is used in a liquid or gaseous reaction mixture. Palladium on carbon (Pd/C) is a commonly employed heterogeneous catalyst for hydrogenation reactions. masterorganicchemistry.commdpi.com The catalyst consists of fine palladium particles dispersed on a high-surface-area activated carbon support. masterorganicchemistry.com

The principle of this catalytic process involves the adsorption of both the hydrogen gas and the ketone onto the surface of the palladium catalyst. masterorganicchemistry.com This proximity facilitates the transfer of hydrogen atoms to the carbonyl group of the ketone, leading to its reduction to the corresponding alcohol. The reaction is typically carried out under elevated pressure and temperature to enhance the reaction rate. For the hydrogenation of 2,3-dimethyl-3-heptanone, typical conditions might involve using a 5% Pd/C catalyst under a hydrogen gas pressure of 3–5 atm and temperatures ranging from 80–100°C. This method offers advantages such as easy separation of the catalyst from the product mixture by filtration and the potential for catalyst recycling, making it economically and environmentally favorable for industrial applications. rsc.org

Table 2: Catalytic Hydrogenation Parameters

| Parameter | Condition/Reagent | Significance |

|---|---|---|

| Substrate | 2,3-Dimethyl-3-heptanone | The ketone to be reduced. |

| Catalyst | Palladium on Carbon (Pd/C) | Provides the active sites for hydrogenation. |

| Hydrogen Source | Hydrogen Gas (H₂) | The reducing agent. |

| Pressure | Elevated (e.g., 3-5 atm) | Increases the concentration of dissolved hydrogen, enhancing reaction rate. |

| Temperature | Elevated (e.g., 80-100°C) | Provides the necessary activation energy for the reaction. |

| Solvent | e.g., Ethanol | Dissolves the substrate and facilitates contact with the catalyst. |

Reduction of Ketone Precursors via Hydride Reagents

The reduction of the precursor ketone, 2,3-dimethyl-3-heptanone, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) is a fundamental method for producing this compound. ontosight.ai

Achieving stereoselectivity in the reduction of ketones is a significant area of study, particularly when chiral centers are created. organic-chemistry.org While this compound itself is achiral if the starting material is not chiral, the principles of stereoselective reduction are relevant for analogous structures. Reagents like sodium borohydride and lithium aluminum hydride are powerful reducing agents, but their stereoselectivity can be influenced by the steric bulk of both the substrate and the reagent. sapub.orgnih.gov For sterically hindered ketones, the approach of the hydride to the carbonyl carbon is dictated by the least hindered path, which can lead to a preferred stereoisomer in chiral systems. nih.gov Enzymatic reductions, using carbonyl reductases, for instance, offer very high stereoselectivity for the synthesis of specific alcohol enantiomers from a broad spectrum of ketone substrates. nih.govgoogle.com

The choice of solvent plays a critical role in the efficacy and purity of the final product in hydride reduction reactions. Solvents not only dissolve the reactants but can also influence the reactivity of the hydride reagent and the stability of intermediates. For example, in aldol (B89426) addition reactions involving ketone enolates, the solvent polarity can determine the product distribution; reactions in non-polar solvents like pentane (B18724) can allow for product equilibration, whereas polar aprotic solvents like tetrahydrofuran (THF) can lock in the kinetic product. sci-hub.se The solvent can also affect the outcome between ketone reduction and other competing reactions, such as reductive coupling. harvard.edu The use of N,N-diethylacetamide and N-ethylpyrrolidone as solvents, for instance, has been explored to modulate the course of such reactions. harvard.edu In some cases, solvent-free conditions assisted by microwave irradiation have been shown to produce high yields of alcohols rapidly, reducing waste. sapub.org

Table 2: Solvent Influence on Reaction Outcomes

| Solvent | Reaction Type | Observed Effect | Source |

| Tetrahydrofuran (THF) | Aldol Addition | Favors kinetic syn product | sci-hub.se |

| Pentane | Aldol Addition | Allows for syn-anti equilibration | sci-hub.se |

| Ethylenediamine-ether | Ketone Reduction/Coupling | Modest yield of reductive coupling product (6%) | harvard.edu |

| HMPA | Ketone Reduction/Coupling | ~10% yield of reductive coupling product | harvard.edu |

Comprehensive Analysis of this compound Chemical Transformations

As a tertiary alcohol, this compound exhibits characteristic chemical reactivity, particularly in oxidation reactions.

Oxidation Reactions of this compound: Formation of Ketone Derivatives

The oxidation of alcohols is a fundamental transformation in organic chemistry. vvc.edu However, tertiary alcohols such as this compound are generally resistant to oxidation under standard conditions. vvc.edulardbucket.org This resistance stems from the fact that the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. Standard oxidation mechanisms for primary and secondary alcohols involve the removal of this hydrogen to form a carbonyl double bond. vvc.edulardbucket.org

Despite this general resistance, some sources indicate that this compound can be oxidized to its corresponding ketone, 2,3-dimethyl-3-heptanone, using strong oxidizing agents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC). Such a reaction would necessitate the cleavage of a carbon-carbon bond, which typically requires harsh reaction conditions. Therefore, while oxidation to the ketone is theoretically possible, it is not as readily achieved as with primary or secondary alcohols and may proceed with lower efficiency or through alternative oxidative cleavage pathways.

Reduction Reactions of this compound: Pathways to Saturated Hydrocarbons

The reduction of this compound involves the cleavage of the C-O bond to form the corresponding saturated hydrocarbon, 2,3-dimethylheptane. This transformation requires strong reducing conditions. smolecule.com

The direct reduction of alcohols to alkanes is a challenging transformation due to the poor leaving group ability of the hydroxyl group. transformationtutoring.com Strong reducing agents are necessary to effect this change. smolecule.com Lithium aluminum hydride (LiAlH₄) in a dry ether solvent is a common reagent combination for such reductions. smolecule.com LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, carboxylic acids, and esters to the corresponding alcohols. ncert.nic.incareerendeavour.com

Recent advancements have introduced catalytic systems for the deoxygenation of alcohols. For example, chlorodiphenylsilane with a catalytic amount of indium trichloride (B1173362) has been shown to be effective in reducing secondary and tertiary alcohols to alkanes. researchgate.net This method offers a more chemoselective approach to alcohol reduction. researchgate.net

Table 2: Reduction of this compound

| Reagent | Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | Dry ether | 2,3-Dimethylheptane smolecule.com |

| Chlorodiphenylsilane / Indium trichloride (cat.) | Not specified | 2,3-Dimethylheptane researchgate.net |

Nucleophilic Substitution Reactions of the Hydroxyl Moiety in this compound

The hydroxyl group of this compound can be replaced by a halogen through nucleophilic substitution reactions, providing a route to the corresponding alkyl halides. smolecule.com

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed for this purpose. smolecule.com

Thionyl chloride is used to convert alcohols to alkyl chlorides. libretexts.org The reaction of SOCl₂ with primary and secondary alcohols typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry. chemistrysteps.commasterorganicchemistry.com For tertiary alcohols like this compound, which are sterically hindered and cannot undergo Sₙ2 reactions, the reaction is more likely to proceed through an Sₙ1 mechanism. libretexts.orgchemistrysteps.com

Phosphorus tribromide is used to synthesize alkyl bromides from alcohols. orgosolver.comcommonorganicchemistry.com Similar to SOCl₂, the reaction with primary and secondary alcohols follows an Sₙ2 pathway with inversion of configuration. chemistrysteps.comorgosolver.com However, PBr₃ is generally not effective for the conversion of tertiary alcohols to alkyl bromides due to competing elimination reactions and the inability to undergo backside attack for an Sₙ2 reaction. chemistrysteps.comorgosolver.com

Nucleophilic substitution reactions at a tertiary carbon center, such as the one bearing the hydroxyl group in this compound, predominantly occur through an Sₙ1 mechanism. masterorganicchemistry.comlibretexts.org This mechanism involves the formation of a planar carbocation intermediate after the departure of the leaving group. chemistrysteps.compressbooks.pub

The stereochemical outcome of an Sₙ1 reaction is typically racemization. masterorganicchemistry.compressbooks.pub The incoming nucleophile can attack the planar carbocation from either face with equal probability, leading to a mixture of enantiomers if the carbon center is chiral. pressbooks.publumenlearning.com In the case of this compound, the tertiary carbon is not a stereocenter in the starting material. However, if a reaction were to create a new stereocenter, a racemic mixture would be expected. chemistrysteps.com

It is important to note that carbocation intermediates can undergo rearrangements to form more stable carbocations, which can lead to a mixture of products. libretexts.orgchemistrysteps.com However, in the case of the tertiary carbocation formed from this compound, a rearrangement is unlikely as it is already a stable tertiary carbocation.

Recent research has shown that stereoretentive nucleophilic substitution at tertiary homoallylic alcohols can be achieved via the formation of a nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediate, demonstrating that under specific conditions, the stereochemical outcome of Sₙ1-type reactions can be controlled. acs.org

Table 3: Nucleophilic Substitution of this compound

| Reagent | Product | Mechanism | Stereochemical Outcome |

| Thionyl chloride (SOCl₂) | 3-Chloro-2,3-dimethylheptane | Sₙ1 libretexts.orgchemistrysteps.com | Racemization (if a new stereocenter is formed) masterorganicchemistry.compressbooks.pub |

| Phosphorus tribromide (PBr₃) | Not a preferred method for tertiary alcohols chemistrysteps.comorgosolver.com | - | - |

Spectroscopic Characterization Methodologies for 2,3 Dimethyl 3 Heptanol

Advanced Nuclear Magnetic Resonance (NMR) Spectrometry Studies

Nuclear Magnetic Resonance (NMR) spectrometry is a cornerstone technique for the elucidation of the structure of organic compounds. For 2,3-Dimethyl-3-heptanol, with the chemical formula C9H20O, NMR studies provide unambiguous evidence of its connectivity and stereochemistry. nih.govguidechem.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shift and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. While a publicly available, detailed experimental ¹H NMR spectrum for this compound is not readily found in the searched literature, a theoretical analysis based on its structure allows for the prediction of its key features.

The structure of this compound contains several distinct proton environments that would give rise to a series of signals with characteristic chemical shifts and splitting patterns. The protons of the methyl groups, the methylene (B1212753) groups of the butyl chain, the methine proton, and the hydroxyl proton would each resonate at a specific frequency.

Spin-spin coupling, the interaction between neighboring non-equivalent protons, would result in the splitting of NMR signals into multiplets. This coupling provides valuable information about the connectivity of the carbon skeleton. For instance, the methine proton at position 2 would be coupled to the protons of the adjacent methyl group and the methylene group at position 4, leading to a complex multiplet. The coupling constant, J, which is the distance between the lines of a multiplet, would provide further structural information. researchgate.net

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. NOE difference spectrometry is a powerful technique for determining the spatial proximity of atoms within a molecule, which is crucial for stereochemical assignments. researchgate.net In the case of this compound, which has a stereocenter at position 2, NOE experiments could be used to determine the relative stereochemistry if the compound were chiral. By irradiating specific protons and observing which other protons show an enhanced signal, the through-space proximity of different groups can be established.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of the carbon skeleton. guidechem.com While a complete, assigned dataset is not available in the provided search results, a ¹³C NMR spectrum is noted to be available. nih.govnih.gov The chemical shifts of the carbon atoms are influenced by their local electronic environment. For example, the carbon atom bonded to the hydroxyl group (C3) would be expected to have a chemical shift in the range typical for tertiary alcohols.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |

| C1 (CH₃) | ~10-20 | CH₃ |

| C2 (CH) | ~30-40 | CH |

| C3 (C-OH) | ~70-80 | C |

| C4 (CH₂) | ~30-40 | CH₂ |

| C5 (CH₂) | ~20-30 | CH₂ |

| C6 (CH₂) | ~20-30 | CH₂ |

| C7 (CH₃) | ~14 | CH₃ |

| C2-CH₃ | ~15-25 | CH₃ |

| C3-CH₃ | ~25-35 | CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously confirming the structure of complex molecules by correlating different nuclei. omicsonline.orgweebly.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other. youtube.com In a COSY spectrum of this compound, cross-peaks would appear between the signals of protons on adjacent carbon atoms, confirming the connectivity of the proton-bearing framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. youtube.comgithub.io This technique is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly useful for identifying quaternary carbons (like C3 in this molecule) and for piecing together different fragments of the molecule.

Vibrational Spectroscopy Investigations: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, including Infrared (IR) and Raman spectrometry, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. nih.govnist.govnist.gov Absorptions in the region of 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the methyl and methylene groups. The presence of C-O stretching vibrations would be observed in the fingerprint region, typically around 1000-1200 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org A Raman spectrum of this compound is available, which can be used to identify and confirm the presence of various functional groups. nih.gov The C-C bond vibrations and symmetric C-H vibrations often give rise to strong signals in the Raman spectrum.

Table 2: Key Vibrational Spectroscopy Data for this compound (Note: This table is based on general characteristic vibrational frequencies and available data from PubChem.) nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: Identification of Functional Groups and Molecular Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. In the case of this compound, the FTIR spectrum reveals characteristic absorption bands that confirm its alcoholic nature and hydrocarbon framework.

The most prominent feature in the FTIR spectrum of this compound is a broad and strong absorption band in the region of 3650-3250 cm⁻¹. upi.edu This band is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. researchgate.net

The spectrum also displays strong, sharp peaks in the 2971-2863 cm⁻¹ range, which are attributed to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups within the heptane (B126788) backbone. libretexts.org Additionally, C-O stretching vibrations are typically observed in the 1320-1210 cm⁻¹ region. libretexts.org The presence of these distinct peaks allows for the unambiguous identification of the key functional groups in this compound.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3650-3250 | O-H | Stretching | Strong, Broad |

| 2971-2863 | C-H (Alkyl) | Stretching | Strong, Sharp |

| 1470-1450 | C-H | Bending (Scissoring) | Medium |

| 1370-1350 | C-H | Bending (Rocking) | Medium |

| 1320-1210 | C-O | Stretching | Medium to Strong |

Data compiled from general spectroscopic principles and data for similar alcohols.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy: Surface and Bulk Analysis

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful variation of FTIR that simplifies sample handling and allows for the analysis of both liquid and solid samples with minimal preparation. anton-paar.com This technique is particularly advantageous for analyzing viscous liquids like this compound. In ATR-IR, the infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small depth into the sample in contact with the crystal. anton-paar.comunige.ch

The resulting ATR-IR spectrum of this compound is largely comparable to its transmission FTIR spectrum, displaying the same characteristic absorption bands for the hydroxyl and alkyl groups. However, the relative intensities of the peaks may differ slightly due to the wavelength-dependent nature of the evanescent wave's penetration depth. bruker.com ATR-IR is a non-destructive technique that provides high-quality, reproducible spectra, making it an efficient method for both qualitative identification and quantitative analysis of this compound. bruker.com A spectrum for this compound has been recorded using a Bruker Tensor 27 FT-IR with an ATR-Neat (DuraSamplIR II) technique. nih.gov

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a valuable complement to infrared spectroscopy, providing information about molecular vibrations that are weak or absent in the IR spectrum. upi.edu While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy detects the scattering of light resulting from changes in the polarizability of the molecule's electron cloud.

For this compound, the C-C bond vibrations within the heptane backbone, which are often weak in the IR spectrum, will produce strong signals in the Raman spectrum. Symmetrical vibrations are particularly Raman-active. The Raman spectrum can therefore offer a more detailed fingerprint of the hydrocarbon skeleton. A FT-Raman spectrum for this compound has been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov While specific peak assignments for this compound are not detailed in the provided search results, general expectations for similar alcohols would include prominent peaks for C-H and C-C stretching and bending modes.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is an analytical technique that ionizes chemical compounds to generate charged molecules and molecular fragments and measures their mass-to-charge ratios. bioanalysis-zone.com It is a powerful tool for determining the molecular weight and elucidating the structure of a compound.

Electron Ionization Mass Spectrometry (EI-MS): Fragmentation Pathway Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. uni-saarland.de The resulting mass spectrum displays the relative abundance of these fragments, providing a unique "fingerprint" of the molecule.

For this compound (molar mass 144.25 g/mol ), the molecular ion peak (M⁺) at m/z 144 is often weak or absent due to the instability of the tertiary alcohol. nih.govgatech.edu The fragmentation pattern is dominated by cleavages adjacent to the oxygen atom (alpha-cleavage), leading to the formation of stable carbocations. libretexts.orgmiamioh.edu

A significant fragmentation pathway involves the loss of an ethyl group (C₂H₅•, 29 Da) or a butyl group (C₄H₉•, 57 Da) from the tertiary carbon, leading to prominent peaks. The loss of a methyl group (CH₃•, 15 Da) is also possible. A characteristic and often the most abundant (base) peak in the spectrum of this compound is observed at m/z 87. nih.gov This fragment corresponds to the [M - C₄H₉]⁺ ion, resulting from the cleavage of the butyl group. Another significant peak appears at m/z 55. nih.gov

Table 2: Major Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment | Loss |

| 144 | [C₉H₂₀O]⁺ | Molecular Ion (M⁺) |

| 129 | [C₈H₁₇O]⁺ | M - CH₃ |

| 115 | [C₇H₁₅O]⁺ | M - C₂H₅ |

| 87 | [C₅H₁₁O]⁺ | M - C₄H₉ (Butyl group) |

| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Data based on general fragmentation patterns of tertiary alcohols and specific data for this compound from the NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the exact molecular formula of a compound, as the measured mass can distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound, with the molecular formula C₉H₂₀O, the calculated monoisotopic mass is 144.151415 Da. nih.govguidechem.com HRMS analysis of this compound would yield a measured mass very close to this theoretical value, confirming the elemental composition and ruling out other potential structures with the same nominal mass. This technique is invaluable for the unambiguous identification of unknown compounds and for verifying the identity of synthesized molecules. nih.gov

Advanced Computational and Theoretical Investigations of 2,3 Dimethyl 3 Heptanol

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule, starting from its fundamental electronic structure. For 2,3-dimethyl-3-heptanol, these methods can provide a detailed understanding of its geometry, conformational preferences, and spectroscopic characteristics.

A comprehensive search of scientific literature reveals a notable absence of specific Density Functional Theory (DFT) studies focused on the molecular geometry and conformational analysis of this compound. However, the principles of DFT are well-established for such investigations.

Similarly, there is a lack of published research presenting theoretically predicted spectroscopic parameters for this compound using quantum chemical methods.

Theoretically, once the optimized geometry of the most stable conformers is obtained through DFT, the same level of theory can be used to predict various spectroscopic data. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and, when compared to experimental data, can help in the definitive assignment of signals and provide insights into the electronic environment of the nuclei. core.ac.uk

Furthermore, the calculation of vibrational frequencies using DFT would yield a theoretical infrared (IR) spectrum. This computed spectrum can be compared with experimental IR data to validate the calculated geometry and to assign specific vibrational modes to the observed absorption bands. For a molecule like this compound, key vibrational modes would include the O-H stretching frequency, which is sensitive to hydrogen bonding, and various C-H and C-C stretching and bending modes that define the fingerprint region of the spectrum.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the behavior of molecules over time, offering insights into their dynamic properties, conformational flexibility, and interactions with their environment.

Exploration of the conformational energy landscape through molecular dynamics (MD) simulations would reveal the accessible conformations of this compound at a given temperature and the free energy barriers between them. researchgate.netnih.gov Such simulations would track the trajectory of each atom over time, governed by a force field that describes the intramolecular and intermolecular forces. The resulting data can be used to construct a free energy landscape, which maps the conformational space in terms of energy, providing a visual representation of the most stable and metastable states and the pathways for conformational transitions.

While direct molecular dynamics simulations of this compound are not documented, studies on other heptanol (B41253) isomers and branched alcohols provide a framework for understanding its potential intermolecular interactions and solvent effects.

MD simulations are particularly useful for studying the hydrogen bonding network in liquid alcohols. For this compound, simulations could quantify the extent and nature of hydrogen bonding between molecules, which is a primary determinant of its bulk properties. The steric hindrance caused by the methyl groups adjacent to the hydroxyl group is expected to significantly influence the formation of hydrogen-bonded clusters compared to linear or less branched isomers. cdnsciencepub.com

Solvent effects on this compound could also be investigated using MD simulations by placing the molecule in a simulation box with a chosen solvent. These simulations would reveal how the solvent molecules arrange around the solute and how this solvation structure affects the conformational preferences and dynamics of this compound. The choice of solvent, from polar to non-polar, would have a profound impact on these interactions.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its physicochemical properties or biological activity. Several QSPR studies on aliphatic alcohols have included this compound in their datasets to develop predictive models for various properties.

These studies typically use molecular descriptors, which are numerical representations of the chemical structure, to build mathematical models that can predict properties like boiling point, molar volume, and water solubility. For a series of aliphatic alcohols, including this compound, QSPR models have been developed that show a high degree of correlation between the calculated descriptors and the experimental properties.

Table 1: Experimental and Predicted Physicochemical Properties of Alcohols from a QSPR Study

| Compound | Experimental Boiling Point (°C) | Calculated Boiling Point (°C) | Residual (°C) |

|---|---|---|---|

| 2-methyl-1-hexanol | 164.0 | 163.5 | 0.5 |

| 3-heptanol | 157.0 | 157.5 | -0.5 |

| 3-methyl-1-hexanol | 169.0 | 168.6 | 0.4 |

| This compound | 173.0 | 172.0 | 1.0 |

| 2,4-dimethyl-4-heptanol | 171.0 | 170.7 | 0.3 |

This table is generated based on data from a QSPR study on alcohols and is for illustrative purposes. The accuracy of the calculated values is dependent on the specific model used in the study.

Application of Topological Descriptors (e.g., Eccentric Connectivity Index, Wiener Index) in Predictive Modeling

Topological descriptors are numerical representations of a molecule's atomic connectivity, encoding information about its size, shape, and degree of branching. They are widely used in QSPR models to predict properties like boiling point, solubility, and retention indices. nih.govacs.org For aliphatic alcohols, including this compound, branching and the position of the hydroxyl group significantly influence intermolecular forces and, consequently, physical properties. kg.ac.rsresearchgate.net

The Wiener Index (W) is a classic topological descriptor based on the distances between all pairs of vertices in a hydrogen-suppressed molecular graph. It is defined as the sum of all shortest-path distances between any two atoms in the molecule. researchgate.net Generally, for isomers, a more branched structure results in a more compact molecule and a lower Wiener index, which often correlates with a lower boiling point. kg.ac.rs

The Eccentric Connectivity Index (ξc) is another distance-based descriptor that has shown high discriminating power for structure-property correlations. acs.org It is calculated from the sum of the product of the eccentricity (the maximum distance from a vertex to any other vertex) and the valency (degree) of each vertex in the molecular graph. acs.org Studies comparing the Wiener index and the eccentric connectivity index for predicting the boiling points of alcohols have shown that the eccentric connectivity index can offer superior correlations. acs.org

In a study developing a novel edge connectivity index (mF) for QSPR analysis of 138 alcohols, the boiling point of this compound was part of the dataset. kg.ac.rs The model demonstrated high predictive power, highlighting the utility of topological descriptors for this class of compounds. kg.ac.rs

Table 1: Comparison of Experimental and Calculated Boiling Points for Selected Heptanol Isomers Using Topological Indices

| Compound | Experimental Boiling Point (°C) | Calculated Boiling Point (°C) | Model/Index Used |

| This compound | 173.0 | 172.0 | Novel Edge Connectivity Index (mF) kg.ac.rs |

| 2,4-Dimethyl-4-heptanol | 171.0 | 170.7 | Novel Edge Connectivity Index (mF) kg.ac.rs |

| 2,6-Dimethyl-3-heptanol | 178.0 | 174.95 | Eccentric Connectivity Index (ξc) acs.org |

| 3-Heptanol | 157.0 | 157.5 | Novel Edge Connectivity Index (mF) kg.ac.rs |

This table presents data from QSPR studies on aliphatic alcohols, showing the predictive accuracy of models based on topological descriptors.

The effectiveness of these indices lies in their ability to capture structural nuances. The Wiener index primarily reflects molecular size and branching, while the eccentric connectivity index also incorporates information about the relative position of atoms within the molecular skeleton. acs.org For a molecule like this compound, these descriptors quantify the specific arrangement of its nine carbon atoms and the attached hydroxyl group, enabling the prediction of its physical properties.

Development of Predictive Models for Biological Activity Profiles (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that link the structural or physical properties of compounds to their biological activities. ajol.info For aliphatic alcohols, QSAR studies have been conducted to predict various biological endpoints, including toxicity to different organisms. nih.govfarmaciajournal.com The underlying principle is that the biological activity of a compound is a function of its molecular structure. ajol.info

The development of a QSAR model involves several key steps:

Data Set Selection : A group of structurally related compounds with measured biological activity is chosen. For instance, a series of aliphatic alcohols and their toxicity (e.g., 50% inhibitory growth concentration, IGC50) against an organism like Tetrahymena pyriformis could be used. ajol.infofarmaciajournal.com

Descriptor Calculation : Molecular descriptors, such as topological indices (Wiener Index, etc.), constitutional descriptors (molecular weight), or quantum-chemical descriptors, are calculated for each compound. farmaciajournal.comuni-plovdiv.bg Hydrophobicity, often represented by the logarithm of the octanol-water partition coefficient (logP), is a crucial descriptor for predicting the toxicity of alcohols, as it relates to the compound's ability to cross cell membranes. ajol.info

Model Building : Statistical methods like Multiple Linear Regression (MLR) are used to create a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.govuni-plovdiv.bg

Validation : The model's robustness and predictive power are rigorously tested using statistical techniques like leave-one-out cross-validation and by using an external set of compounds not used in the model's creation. ajol.infofarmaciajournal.com

While specific QSAR studies focusing solely on this compound are not prevalent in the reviewed literature, general models for aliphatic alcohols provide a framework for predicting its potential biological activities. For example, QSAR models for the toxicity of aliphatic alcohols often show that toxicity increases with increasing hydrophobicity and molecular size. ajol.infonih.gov The branching in this compound would be a key parameter in such a model.

Table 2: Common Descriptors Used in QSAR Models for Aliphatic Alcohols

| Descriptor Type | Specific Example | Relevance to Biological Activity |

| Topological | Wiener Index, Connectivity Indices | Encodes information on molecular size, shape, and branching, which influences interactions with biological targets. nih.gov |

| Constitutional | Molecular Weight | Relates to the overall size of the molecule, affecting its diffusion and transport. acs.org |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, which is critical for membrane permeability and baseline toxicity. ajol.info |

| Geometrical (3D) | 3D-WHIM Descriptors | Captures three-dimensional information about the molecule's size, shape, and atom distribution. farmaciajournal.com |

This table outlines the types of molecular descriptors frequently employed in developing QSAR models for the biological activities of alcohols.

By applying these established QSAR methodologies, it is possible to estimate the biological activity profile of this compound. Its specific structural features, such as its molecular weight, calculated logP, and topological indices, would serve as inputs for a validated QSAR model for aliphatic alcohols to predict endpoints like aquatic toxicity or other biological interactions.

Biological and Biomedical Research Applications of 2,3 Dimethyl 3 Heptanol

Investigation of Molecular Interaction Mechanisms within Biological Systems

The unique structural characteristics of 2,3-dimethyl-3-heptanol, a tertiary alcohol, underpin its interactions within biological environments. Its branched structure and the presence of a hydroxyl group are key to its biological activities. ontosight.ai

Hydrogen Bonding Interactions with Biomolecules: Implications for Structure and Function

As an alcohol, this compound can participate in hydrogen bonding with various biological molecules. This ability to form hydrogen bonds can influence the structure and function of these biomolecules. The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, allowing it to interact with proteins and enzymes, potentially altering their conformation and, consequently, their activity. nih.gov Research suggests that these interactions are fundamental to its potential effects on metabolic processes. smolecule.com

Studies on a similar branched alcohol, 2-methyl-3-heptanol, have shown that intermolecular hydrogen bonding can lead to the formation of nonpolar ring dimers. acs.org This highlights the significance of hydrogen bonding in the behavior of such alcohols in biological milieu. The capacity for hydrogen bonding is a critical factor in how this compound engages with biological systems.

Enzymatic Reaction Modulation: Role as Substrate or Inhibitor in Metabolic Pathways

The interaction of this compound with enzymes is a key area of investigation. It has the potential to act as either a substrate or an inhibitor in enzymatic reactions, thereby modulating metabolic pathways. The hydroxyl group is the primary site for these interactions, influencing the compound's reactivity and biological effects.

While specific studies on this compound's direct interaction with particular enzymes are not extensively detailed in the provided results, the general behavior of alcohols in biological systems provides a framework for understanding its potential roles. For instance, alcohol dehydrogenases (ADHs) are a class of enzymes responsible for the metabolism of alcohols. nih.govnih.gov Research on ADHs from various organisms has shown they have a broad substrate spectrum, and it is plausible that this compound could be a substrate for certain ADHs. nih.gov Conversely, due to its branched structure, it might also act as an inhibitor to enzymes that typically metabolize linear or less-branched alcohols. The study of other long-chain aliphatic alcohols has shown inhibitory effects on enzymes like pancreatic lipase. cir-safety.org

Pharmacological Research and Alcohol Metabolism Studies

The unique structure of this compound makes it a valuable tool in pharmacological research, particularly in studies related to alcohol metabolism and the effects of branched-chain alcohols.

This compound as a Model Compound for Alcohol Metabolism Research

In pharmacological studies, this compound can serve as a model compound to investigate the metabolism of alcohols and their impact on biological systems. Its specific branched structure allows researchers to explore how steric hindrance affects metabolic pathways. The metabolism of alcohols is a critical area of research, with implications for understanding alcohol-related disorders. nih.gov By studying how compounds like this compound are processed in the body, scientists can gain insights into the broader mechanisms of alcohol metabolism.

Explorations into Potential Biological Activities (Mechanistic Focus)

Ongoing research aims to uncover the potential biological activities of this compound, with a focus on understanding the underlying mechanisms. ontosight.ai While specific antimicrobial or anti-inflammatory properties have not been definitively established for this particular compound in the provided search results, the broader class of alcohols is known to exhibit such effects. ontosight.aiontosight.ai For example, other branched-chain fatty alcohols have demonstrated antimicrobial and antioxidant activities.

The interaction with cellular membranes and receptors is a potential mechanism through which alcohols can exert biological effects. ontosight.ai The production of nonnatural alcohols through engineered metabolic pathways is also an area of active research, with potential applications in biofuels and specialty chemicals. pnas.org Further investigation is required to fully elucidate the specific biological activities and mechanistic pathways of this compound.

Mechanistic Evaluation of Antimicrobial Effects

Currently, there is a lack of specific published research detailing the mechanistic evaluation of the antimicrobial effects of this compound. While the broader class of long-chain fatty alcohols has been studied for their antibacterial properties, often attributed to their ability to disrupt the cell envelope of microorganisms, specific data for this compound is not available in the reviewed scientific literature.

Investigation of Antioxidant Mechanisms

Detailed investigations into the specific antioxidant mechanisms of this compound are not present in the available scientific literature. The general antioxidant potential of alcohols is recognized, but specific studies employing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or other free radical scavenging tests to elucidate the antioxidant capacity and mechanism of this compound have not been reported.

Cytotoxic Mechanism Analysis in Cellular Systems

There is no specific data from published studies on the cytotoxic mechanism of this compound in cellular systems. Research into the potential anticancer properties of similar compounds is ongoing, but specific analyses, such as the induction of apoptosis or cell cycle arrest in cancer cell lines by this compound, have not been documented in the accessible scientific literature.

In contrast, a study on the isomeric compound 2,4-Dimethyl-3-heptanol has reported demonstrable biological activities. This research indicated that 2,4-Dimethyl-3-heptanol exhibits antimicrobial properties, shows antioxidant activity with an IC50 value of approximately 50 μg/mL in a DPPH assay, and displays cytotoxic effects on human liver cancer cells (HepG2) with an IC50 value of around 30 μg/mL. scielo.br However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to the structural differences between the isomers.

Studies on Derivatives and Analogues of 2,3 Dimethyl 3 Heptanol

Synthesis and Characterization of Novel Derivatives

The hydroxyl group of 2,3-Dimethyl-3-heptanol serves as a versatile starting point for the synthesis of various derivatives. These transformations allow for the introduction of new functionalities and the modulation of the compound's physical and chemical properties.

Heptanone Derivatives (e.g., 2,3-Dimethyl-3-heptanone)

While specific literature detailing the synthesis and characterization of 2,3-Dimethyl-3-heptanone is limited, its preparation can be inferred from standard organic chemistry principles. The oxidation of a tertiary alcohol like this compound is generally not feasible under standard conditions as it lacks a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the formation of a ketone.

However, the synthesis of a related compound, 4-methyl-3-heptanone, has been documented and involves a two-step process. This process begins with a Grignard synthesis to produce the precursor alcohol, 4-methyl-3-heptanol (B77350), which is then oxidized to the corresponding ketone. It is plausible that a similar multi-step synthetic route, potentially involving rearrangement or alternative starting materials, would be necessary for the preparation of 2,3-Dimethyl-3-heptanone.

The characterization of such a ketone would involve standard spectroscopic techniques. For instance, the properties of the isomeric 2,2-Dimethyl-3-heptanone have been documented, and similar methods would be applied to 2,3-Dimethyl-3-heptanone.

| Property | Value (for 2,2-Dimethyl-3-heptanone) |

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| Boiling Point | 165-167 °C |

| Density | 0.816 g/cm³ |

Note: Data for 2,2-Dimethyl-3-heptanone is provided for illustrative purposes due to the lack of specific data for 2,3-Dimethyl-3-heptanone.

Alkyl Halide Derivatives via Substitution Reactions

The conversion of tertiary alcohols, such as this compound, into alkyl halides is a well-established transformation that typically proceeds via an S\textsubscript{N}1 (unimolecular nucleophilic substitution) mechanism. This is due to the formation of a relatively stable tertiary carbocation intermediate.

Reaction with Hydrogen Halides (e.g., HBr):

The reaction with hydrogen halides like hydrobromic acid (HBr) involves the protonation of the hydroxyl group by the acid, which transforms it into a good leaving group (water). The subsequent departure of the water molecule results in the formation of a tertiary carbocation. Finally, the bromide ion acts as a nucleophile and attacks the carbocation to form the alkyl bromide.

Reaction with Thionyl Chloride (SOCl₂):

Thionyl chloride is another effective reagent for converting alcohols to alkyl chlorides. While it is commonly used for primary and secondary alcohols, it can also react with tertiary alcohols. The mechanism involves the alcohol attacking the sulfur atom of thionyl chloride, followed by the loss of a chloride ion. A subsequent intramolecular reaction or attack by another chloride ion leads to the formation of the alkyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gas.

| Reagent | Reaction Type | Key Intermediates |

| HBr | S\textsubscript{N}1 | Tertiary Carbocation |

| SOCl₂ | S\textsubscript{N}i or S\textsubscript{N}2-like | Chlorosulfite ester |

Methoxy-Substituted Heptanol (B41253) Derivatives and their Structure-Odor Relationships

The introduction of a methoxy (B1213986) group into the structure of a heptanol derivative can significantly influence its odor profile. A study on the synthesis of 6-methoxy-2,6-dimethyl-heptanol derivatives revealed a wide range of scents, from melon to floral, marine, and fruity notes. This highlights the profound impact that even a single functional group modification can have on the olfactory properties of a molecule.

Comparative Analysis of Structurally Related Heptanols and Their Chemical Reactivity

The study of isomers of this compound, including stereoisomers and positional isomers, provides a deeper understanding of how the spatial arrangement of atoms and the location of functional groups affect the chemical behavior of a molecule.

Stereoisomeric Studies: Diastereomers (e.g., erythro/threo forms of related compounds)

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. When a molecule has two or more stereocenters, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other.

The terms erythro and threo are used to describe the relative configuration of two adjacent stereocenters. In a Fischer projection, if two identical or similar groups are on the same side, the diastereomer is referred to as erythro. If they are on opposite sides, it is the threo form.

While specific stereoisomeric studies on this compound are not extensively documented, research on the related compound 4-methyl-3-heptanol illustrates the importance of stereochemistry. The four stereoisomers of 4-methyl-3-heptanol were synthesized and evaluated for their biological activity as insect pheromones. This demonstrates that different diastereomers and enantiomers can have distinct biological effects, which is a direct consequence of their unique three-dimensional shapes.

The separation of diastereomers is often possible through physical methods like fractional crystallization or chromatography due to their different physical properties, such as melting and boiling points.

Positional Isomers (e.g., 2,4-Dimethyl-3-heptanol, 2,6-Dimethyl-3-heptanol, 3-Methyl-3-heptanol)

Positional isomers have the same molecular formula but differ in the position of their functional groups or substituents on the carbon skeleton. A comparative analysis of the chemical reactivity of positional isomers of dimethyl-heptanol reveals the influence of the location of the hydroxyl and methyl groups.

2,4-Dimethyl-3-heptanol: This is a secondary alcohol, and as such, its reactivity differs from the tertiary this compound. For example, it can be oxidized to a ketone. Its reactions involving the hydroxyl group will be influenced by the steric hindrance from the two adjacent methyl groups.

2,6-Dimethyl-3-heptanol: Also a secondary alcohol, the methyl groups in this isomer are further apart compared to the 2,4-isomer. This might lead to differences in steric hindrance around the hydroxyl group, potentially affecting the rates of reactions at this site.

3-Methyl-3-heptanol: This is a tertiary alcohol, similar to this compound. Therefore, it is expected to exhibit similar reactivity in reactions involving the hydroxyl group, such as substitution reactions proceeding through a tertiary carbocation. However, the presence of only one methyl group adjacent to the hydroxyl-bearing carbon might result in slightly different reaction kinetics compared to this compound.

The reactivity of alcohols is generally ranked as tertiary > secondary > primary for reactions involving the cleavage of the C-O bond (like in S\textsubscript{N}1 reactions), due to the stability of the resulting carbocation. Conversely, for reactions involving the cleavage of the O-H bond and those sensitive to steric hindrance (like some esterifications or S\textsubscript{N}2 reactions), the reactivity order is often primary > secondary > tertiary.

| Compound | Class | Expected Reactivity (S\textsubscript{N}1) |

| This compound | Tertiary | High |

| 2,4-Dimethyl-3-heptanol | Secondary | Moderate |

| 2,6-Dimethyl-3-heptanol | Secondary | Moderate |

| 3-Methyl-3-heptanol | Tertiary | High |

Influence of Branching on Molecular Reactivity and Conformation

The structural arrangement of alkyl groups, or branching, in alcohol derivatives and analogues has a profound impact on their chemical behavior and three-dimensional structure. In the case of this compound, a tertiary alcohol, the presence and position of methyl groups near the hydroxyl functional group create significant steric and electronic effects that dictate its reactivity and conformational preferences.

Influence on Molecular Reactivity

The reactivity of an alcohol is largely determined by the substitution of the carbon atom bearing the hydroxyl (-OH) group. This compound is a tertiary alcohol, meaning the hydroxyl-bearing carbon is bonded to three other carbon atoms. This structure inherently favors reaction mechanisms that proceed through a stable carbocation intermediate.

Reaction Mechanisms and Steric Hindrance: Tertiary alcohols readily undergo unimolecular substitution (Sₙ1) and elimination (E1) reactions because they can form a relatively stable tertiary carbocation upon protonation of the hydroxyl group and subsequent loss of water. libretexts.orglibretexts.org The electron-donating alkyl groups stabilize the positive charge on the carbocation. The significant steric bulk around the tertiary carbon in this compound, created by the adjacent methyl and isopropyl groups, physically obstructs the backside attack required for bimolecular (Sₙ2) reactions. msu.edu This steric hindrance makes Sₙ2 pathways highly unfavorable compared to analogues with less branching, such as primary or secondary alcohols. msu.edulibretexts.org

Dehydration Reactions: When heated in the presence of a strong acid like sulfuric acid, this compound undergoes dehydration via an E1 mechanism to form alkenes. libretexts.orgmasterorganicchemistry.com The reaction begins with the protonation of the -OH group, forming a good leaving group (water). quora.com Departure of the water molecule generates a tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond. libretexts.org

Due to the structure of the intermediate carbocation, multiple alkene products are possible. The major product is typically dictated by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be favored. masterorganicchemistry.com Deprotonation can occur from the C2 or C4 positions, leading to different isomers.

Interactive Table 1: Comparison of Reactivity in Branched vs. Linear C₉ Alcohols

| Property | This compound (Tertiary) | 1-Nonanol (Primary) |

| Favored Mechanism | Sₙ1 / E1 | Sₙ2 / E2 |

| Carbocation Stability | High (Tertiary) | Low (Primary) |

| Reaction with HX | Rapid, via Sₙ1 | Slow, requires heat, via Sₙ2 |

| Dehydration Conditions | Mild (e.g., 25–80°C with acid) libretexts.org | Harsh (e.g., 170-180°C with acid) libretexts.org |

| Susceptibility to Rearrangement | Low (already a stable tertiary carbocation) | High (if a carbocation forms) |

Influence on Molecular Conformation

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org The extensive branching in this compound creates significant steric strain, which influences the stability of its various conformations.

Rotational Energy Barriers: Rotation around the C2-C3 bond of this compound is particularly hindered. The molecule must overcome significant steric repulsion between the bulky alkyl groups (a methyl and an isopropyl group on C2, and a methyl, a hydroxyl, and a butyl group on C3). This leads to higher energy barriers for rotation compared to less branched alkanes. lumenlearning.com

Gauche and Anti Conformations: When viewing the molecule down the C2-C3 bond using a Newman projection, the staggered conformations are more stable than the eclipsed ones. libretexts.org However, among the staggered conformations, those where the largest groups are 60° apart (gauche) experience more van der Waals repulsion (steric strain) than the conformation where they are 180° apart (anti). libretexts.orglumenlearning.com In this compound, the interactions between the numerous alkyl groups result in a complex potential energy surface with multiple gauche interactions that raise the molecule's ground-state energy. The most stable conformation will be the one that minimizes the repulsion between the largest groups—the isopropyl group, the butyl group, and the hydroxyl group. lumenlearning.com Highly branched alkanes often adopt zigzag shapes to minimize this strain. libretexts.org

Interactive Table 2: Primary Steric Interactions in this compound

| Bond of Rotation | Interacting Groups | Type of Strain | Consequence |

| C2 – C3 | Isopropyl vs. Butyl | Steric Hindrance | High rotational energy barrier; destabilizes gauche conformations. |

| C2 – C3 | Isopropyl vs. Hydroxyl | Steric Hindrance | Influences preferred rotamer and hydrogen bonding accessibility. |

| C3 – C4 | Methyl/Hydroxyl vs. Propyl | Steric Hindrance | Affects the orientation of the butyl chain, favoring anti-conformations. |

| Pentane-type | C1-Methyl vs. C4-Methylene | Syn-pentane Interaction | In certain conformations, a 1,5-interaction between a methyl group on C2 and a methylene (B1212753) group on C4 can cause significant destabilization. libretexts.org |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2,3-Dimethyl-3-heptanol

This compound is a tertiary alcohol with the chemical formula C₉H₂₀O. ontosight.aismolecule.com Its structure consists of a seven-carbon heptane (B126788) chain with methyl groups located at the second and third carbon atoms and a hydroxyl (-OH) group also attached to the third carbon. ontosight.ai This branched and sterically hindered structure significantly influences its chemical reactivity and physical properties.

Key academic findings have centered on its synthesis and basic characterization. Common synthesis routes include the Grignard reaction and the reduction of the corresponding ketone, 2,3-dimethyl-3-heptanone, using reducing agents like sodium borohydride (B1222165). smolecule.com Industrially, catalytic hydrogenation is a preferred method for its production. smolecule.com The compound's physical properties, such as its boiling point of 446.15 K, have been documented. nist.gov Spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS) profiles, are available through databases like the NIST Chemistry WebBook. nist.govnist.gov

In terms of applications, research has identified this compound primarily as a reagent and an intermediate in organic synthesis for creating more complex molecules. It also serves as a model compound in pharmacological studies to investigate the effects and metabolism of alcohols on biological systems. While there is mention of its potential biological activities, such as antimicrobial or anti-inflammatory properties, and its use in the fragrance industry, these areas remain largely based on the general properties of related alcohol compounds rather than extensive, specific research on this compound itself. ontosight.ai

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge of its chemical identity, significant knowledge gaps exist in the scientific literature concerning this compound. A primary area requiring substantial investigation is its biological activity profile. General statements about potential antimicrobial or anti-inflammatory effects are present, but dedicated studies to quantify this activity, determine its spectrum, and elucidate the mechanisms of action are lacking. ontosight.ai

The sensory properties of this compound represent another unexplored avenue. While related compounds find use in the fragrance and flavor industry, specific research to characterize its odor profile and potential as a fragrance component is needed. ontosight.ai Additionally, its complete physicochemical characterization, including detailed thermodynamic data, could be expanded upon to facilitate its use in chemical engineering applications. nist.gov The study of its isomers, such as 2,6-dimethyl-4-heptanol in the extraction of protactinium, suggests that the potential of this compound as a solvent or extractant in hydrometallurgy or nuclear fuel reprocessing is an unexamined field. bibliotekanauki.plinfona.pl

Prospective Methodological Advancements in this compound Research

Future research on this compound would benefit significantly from the application of advanced analytical and computational methodologies. For a more profound understanding of its behavior in complex mixtures, advanced chromatographic techniques combined with high-resolution mass spectrometry (e.g., GC-TOF-MS) could be employed. uni-due.de The development and application of green analytical methods, such as solid-phase microextraction (SPME), would enable efficient and environmentally friendly extraction and analysis from various matrices. uni-due.de

Computational chemistry offers powerful tools to bridge existing knowledge gaps. The use of topological descriptors and quantitative structure-property relationship (QSPR) models, which have been applied to other aliphatic alcohols to predict properties like boiling points, could be specifically tailored for this compound and its derivatives. mdpi.comacs.org Such models can predict not only physical properties but also potential biological activity and toxicity, thereby guiding experimental work.

For investigating potential biological roles, such as a biomarker in breath analysis, highly sensitive real-time analytical techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) could be utilized. mdpi.com These methods allow for the detection and quantification of volatile organic compounds at trace levels.

Potential for Interdisciplinary Research Collaborations

The existing knowledge gaps and research opportunities surrounding this compound create a fertile ground for interdisciplinary collaborations.

Chemistry and Pharmacology/Toxicology: Joint efforts between synthetic organic chemists and pharmacologists are essential to systematically synthesize derivatives of this compound and screen them for specific biological activities. ontosight.ai This could lead to the discovery of new therapeutic agents. Collaboration with toxicologists is equally critical to perform comprehensive safety assessments.

Chemistry and Food/Fragrance Science: A partnership between analytical chemists and sensory scientists could lead to the characterization of its aroma profile. mdpi.com This could unlock its potential for application in the food, beverage, and consumer product industries.

Chemical Engineering and Nuclear Chemistry: Inspired by research on its isomers, collaborations between chemical engineers and nuclear chemists could explore its efficacy as an extractant in solvent extraction processes for metal recovery or nuclear waste management. bibliotekanauki.plinfona.plresearchgate.net

Analytical Chemistry and Medicine: If the compound is identified as a potential biomarker for disease, collaborations between analytical chemists developing detection methods and medical researchers conducting clinical studies would be paramount. mdpi.com This could lead to new non-invasive diagnostic tools.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。